Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone
Overview
Description
Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an ethylsulfone group attached to an imidazole ring, which is further substituted with a hydroxy, methyl, and nitro group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed depending on the specific substitution reaction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group results in amines .
Scientific Research Applications
Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of certain drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone can be compared with other imidazole derivatives such as:
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure but different substituents.
Tinidazole: Another antimicrobial agent with structural similarities but distinct pharmacokinetic properties.
Clotrimazole: An antifungal agent with an imidazole ring but different functional groups
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O5S/c1-3-17(15,16)5-4-10-6(2)9-7(8(10)12)11(13)14/h12H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWKRPPNTALLIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C(=NC(=C1O)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242497 | |
Record name | Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96740-74-8 | |
Record name | Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096740748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 2-(5-HYDROXY-2-METHYL-4-NITRO-1-IMIDAZOLYL)ETHYL SULPHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U893LIC9LN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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